molecular formula C17H26N2O4S B2577347 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide CAS No. 922104-73-2

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide

Katalognummer B2577347
CAS-Nummer: 922104-73-2
Molekulargewicht: 354.47
InChI-Schlüssel: JUXSOCAMVLVGKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Novel Synthesis and Impurities of Proton Pump Inhibitors

A review focused on the novel methods of synthesizing omeprazole, a proton pump inhibitor (PPI), and its pharmaceutical impurities highlights the significance of understanding the development of PPIs, including the drug mentioned in the query. This research provides insights into various pharmaceutical impurities of anti-ulcer drugs, emphasizing the synthesis process and the identification of novel impurities, which can be utilized for further studies in various aspects. This encompasses the exploration of chemical structures and processes leading to the generation of impurities, contributing to the broader understanding of drug development and optimization (S. Saini, C. Majee, G. Chakraborthy, Salahuddin, 2019).

Sulfonamide Inhibitors and Drug Development

Research on sulfonamide compounds, including the synthesis and application of various sulfonamide inhibitors, reveals their significant role in medicinal chemistry. Sulfonamides, known for their antimicrobial properties, have evolved to show a broad spectrum of biological activity. The study discusses the development of novel sulfonamide derivatives that act as inhibitors for a variety of targets, including tyrosine kinases and HIV protease-1, among others. This highlights the adaptability of sulfonamide chemistry in generating new therapeutic agents, showcasing the diverse applications of sulfonamides in drug discovery and development (I. Gulcin, P. Taslimi, 2018).

Catalytic Synthesis of Heterocyclic Compounds

A review on the catalyzed synthesis of tetrahydrobenzo[b]pyrans, focusing on the use of organocatalysts, underscores the importance of heterocyclic compounds in pharmaceuticals. The synthesis of tetrahydrobenzo[b]pyrans involves a three-component condensation process, with organocatalysts playing a pivotal role. This process highlights the significance of developing new strategies for the synthesis of valuable heterocyclic compounds, which are key structures in many drug molecules. The utilization of green solvents and the recyclability of organocatalysts are emphasized, aligning with principles of green chemistry and sustainability in pharmaceutical synthesis (H. Kiyani, 2018).

Antioxidant Capacity of Sulfonic Acids

An investigation into the antioxidant capacity of sulfonic acids through the ABTS/PP decolorization assay provides insight into the biological significance of these compounds. This study elucidates the reaction pathways of antioxidants with ABTS radical cations, revealing the formation of coupling adducts and oxidative degradation products. Such research underscores the role of sulfonic acids and their derivatives in mediating oxidative stress and their potential therapeutic applications in managing diseases associated with oxidative damage (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020).

Eigenschaften

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-5-9-19-14-11-13(18-24(21,22)10-6-2)7-8-15(14)23-12-17(3,4)16(19)20/h7-8,11,18H,5-6,9-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXSOCAMVLVGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CCC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.